

A Technical Guide to the Crystal Structure of Hydrobenzamide

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Compound of Interest		
Compound Name:	Hydrobenzamide	
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This document provides a comprehensive technical overview of the crystal structure of **hydrobenzamide** (C₂₁H₁₈N₂), an organic compound synthesized from the condensation of benzaldehyde and ammonia. Understanding its three-dimensional structure is crucial for applications in organic synthesis, medicinal chemistry, and materials science, where it serves as a versatile intermediate. This guide details the experimental protocols for its synthesis and crystallographic analysis and presents the key structural data in a clear, accessible format.

Experimental Protocols

The determination of **hydrobenzamide**'s crystal structure involves a multi-step process beginning with its synthesis, followed by purification through recrystallization to obtain high-quality single crystals, and culminating in single-crystal X-ray diffraction analysis.

Synthesis of Hydrobenzamide

Hydrobenzamide is synthesized via the condensation reaction of benzaldehyde and ammonia. [1]

- Reaction: 3 C₆H₅CHO + 2 NH₃ → C₂₁H₁₈N₂ + 3 H₂O
- Procedure: 5 ml of benzaldehyde is mixed with 25 ml of concentrated ammonium hydroxide solution in a stoppered flask.[2] The mixture is allowed to stand at room temperature for approximately 48 hours.[2] During this period, solid crystals of hydrobenzamide precipitate



out of the solution. The reaction can also be performed by bubbling anhydrous gaseous ammonia through liquid benzaldehyde, maintaining a temperature between 0°C and 50°C.[3] The resulting solid is then isolated by filtration.

Purification and Crystallization

Obtaining a high-quality crystal suitable for X-ray diffraction requires purification of the crude product.

- Washing: The filtered crystals are first washed with water to remove any unreacted ammonia and other water-soluble impurities.
- Recrystallization: The crude **hydrobenzamide** is then recrystallized from a suitable solvent, such as absolute ethanol.[2][4] The solid is dissolved in a minimum amount of hot ethanol, and the solution is allowed to cool slowly. This process yields well-defined, colorless prismatic crystals as the solubility of **hydrobenzamide** decreases with temperature.[5] The purified crystals are then dried under a vacuum.[4]

Single-Crystal X-ray Diffraction Analysis

The precise atomic arrangement is determined using single-crystal X-ray diffraction.

- Crystal Mounting: A suitable, defect-free single crystal of hydrobenzamide is selected under a microscope and mounted on a goniometer head.
- Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays (e.g., MoKα or CuKα radiation) is directed at the crystal.[6][7] As the crystal is rotated, a diffraction pattern is produced, which is recorded by a detector. Data is typically collected at a controlled temperature to minimize thermal vibrations of the atoms.
- Structure Solution and Refinement: The collected diffraction data is processed to determine
 the unit cell dimensions and space group. The crystal structure is solved using direct
 methods or Patterson methods and then refined using full-matrix least-squares on F².[7] This
 refinement process adjusts atomic positions and thermal parameters to achieve the best
 possible fit between the observed and calculated diffraction patterns.

Crystal Structure and Data



Single-crystal X-ray diffraction studies have revealed that **hydrobenzamide** crystallizes in the orthorhombic space group P2₁2₁2₁.[8] The stability of this crystal structure is maintained by a network of hydrogen bonds.[8] The molecule adopts a nearly flat conformation, which facilitates π -conjugation between the aromatic rings.[8]

Table 1: Crystallographic Data for Hydrobenzamide

Parameter	Value Value	Reference
Chemical Formula	C21H18N2	[9]
Molecular Weight	298.38 g/mol	[9]
Crystal System	Orthorhombic	[8]
Space Group	P212121	[8]
Unit Cell Volume (V)	1,897.2 ų	[8]
Z (Molecules per Unit Cell)	4	[8]
Calculated Density (ρ)	1.283 g/cm ³	[8]
R-Factor	0.036	[8]

Table 2: Selected Molecular Geometry Parameters

Parameter	Value	Reference
Imine Bond Lengths (C=N)	1.27 - 1.29 Å	[8]
Dihedral Angle (between benzylidene rings)	7.89°	[8]

Visualization of Experimental Workflow

The logical flow from chemical synthesis to final structural analysis is a critical aspect of crystallography. The following diagram illustrates this workflow.

Experimental workflow for the determination of **hydrobenzamide**'s crystal structure.



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